molecular formula C17H25N3O2S B2936467 1-acetyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide CAS No. 2097896-33-6

1-acetyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide

Katalognummer: B2936467
CAS-Nummer: 2097896-33-6
Molekulargewicht: 335.47
InChI-Schlüssel: KTHXHJYGGKBGCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-acetyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide features a piperidine-4-carboxamide core substituted with an acetyl group at position 1 and a pyrrolidin-3-yl moiety linked to a thiophen-3-ylmethyl group. This structure combines heterocyclic elements (piperidine, pyrrolidine, thiophene) and an amide bond, which are common in medicinal chemistry due to their versatility in biological interactions .

Eigenschaften

IUPAC Name

1-acetyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-13(21)20-7-2-15(3-8-20)17(22)18-16-4-6-19(11-16)10-14-5-9-23-12-14/h5,9,12,15-16H,2-4,6-8,10-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHXHJYGGKBGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2CCN(C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

1-acetyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural characteristics. This compound integrates various functional groups, including a piperidine ring, a pyrrolidine moiety, and a thiophene group, which contribute to its diverse biological activities. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

Molecular Structure

The molecular formula for this compound is C18H24N2O2S. The compound's structure can be analyzed as follows:

Component Structure
Piperidine Ring Six-membered nitrogen-containing ring
Pyrrolidine Moiety Five-membered nitrogen-containing ring
Thiophene Group Five-membered sulfur-containing ring
Functional Groups Acetyl and carboxamide

The arrangement of these components allows for potential interactions with various biological targets, enhancing the compound's efficacy in therapeutic applications.

The biological activity of this compound is primarily explored through its interactions with enzymes and receptors. The piperidine and pyrrolidine moieties enhance binding affinity due to their conformational flexibility, allowing them to mimic natural substrates effectively. The thiophene group contributes unique electronic properties that influence biological interactions, potentially leading to enhanced pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives of pyrrolidine have demonstrated significant antibacterial and antifungal activities against various pathogens. A comparative analysis of minimum inhibitory concentration (MIC) values shows that several related compounds exhibit potent activity against strains such as Staphylococcus aureus and Escherichia coli:

Compound MIC (mg/mL) Target Organism
This compoundTBDTBD
Pyrrolidine derivative A0.0039S. aureus
Pyrrolidine derivative B0.025E. coli

This table illustrates the potential of related compounds in exhibiting antimicrobial properties, suggesting that this compound could also possess similar activities.

Case Studies

Several case studies have investigated the biological effects of compounds structurally related to this compound:

  • Study on Antibacterial Activity : A study demonstrated that pyrrolidine derivatives showed significant inhibition against E. coli and S. aureus, with MIC values ranging from 0.0039 to 0.025 mg/mL, indicating strong antibacterial properties .
  • Antifungal Properties : Another investigation revealed that certain piperidine derivatives exhibited antifungal activity against Candida albicans, suggesting a broader spectrum of action for compounds containing similar functional groups .

Vergleich Mit ähnlichen Verbindungen

Core Piperidine-4-Carboxamide Derivatives

The piperidine-4-carboxamide scaffold is shared across several compounds in the evidence, with variations in substituents influencing activity:

Compound Key Substituents Reported Activities Evidence Source
Target Compound 1-acetyl, N-(thiophen-3-ylmethyl-pyrrolidin-3-yl) Not explicitly reported
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide 4-fluorobenzyl, naphthalen-1-yl SARS-CoV-2 inhibition
1-(methylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide methylsulfonyl, pyrazin-thiophene Not explicitly reported
1-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]piperidine thiophen-2-yl-oxadiazole Not explicitly reported
1-acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one 4-methoxyphenyl, ethyl Antimicrobial, crystallographic data

Key Observations :

  • Substituent Effects: The thiophene group in the target compound may enhance π-π stacking interactions in biological targets compared to naphthalene or fluorobenzyl groups in compounds. However, naphthalene’s bulkiness could improve binding affinity in hydrophobic pockets . Oxadiazole bioisosteres () may improve metabolic resistance compared to amide bonds but reduce hydrogen-bonding capacity .
  • Amide Bond Importance :
    The carboxamide group is critical across analogues, enabling hydrogen bonding with enzymes or receptors. Modifications here (e.g., oxadiazole substitution) could disrupt activity .

Pyrrolidine and Thiophene-Containing Analogues

Compounds with pyrrolidine or thiophene moieties highlight the role of these groups in modulating solubility and target specificity:

Compound Key Features Evidence Source
N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide Fluorophenyl, pyridyl
1-[(thiophen-3-yl)methyl]piperidin-4-ol Thiophen-3-ylmethyl, hydroxyl

Key Observations :

  • Thiophene vs. Pyridyl : Thiophene’s sulfur atom may participate in hydrophobic interactions, while pyridyl groups () offer hydrogen-bonding via nitrogen .
  • Hydroxyl vs.

Pharmacokinetics

  • Lipophilicity : The target compound’s thiophene and pyrrolidine groups likely confer moderate logP, balancing solubility and membrane permeability. Fluorinated analogues () may exhibit higher metabolic stability .
  • Metabolic Stability : Thiophene rings can form reactive metabolites, necessitating structural optimization. Acetyl groups are more labile than sulfonyl or oxadiazole substituents .

Q & A

Basic: What spectroscopic techniques are recommended for confirming the structural identity of this compound, and how should conflicting data be resolved?

Answer:

  • Key Techniques : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and LCMS for structural elucidation. FTIR can confirm functional groups (e.g., acetyl and carboxamide).
  • Data Interpretation : Cross-validate NMR peaks with predicted chemical shifts for the pyrrolidine, piperidine, and thiophene moieties. For example, the acetyl group should show a carbonyl signal at ~170 ppm in 13C^{13}C-NMR. LCMS (e.g., observed [M+H]+^+ = 433.2 in ) confirms molecular weight.
  • Resolving Contradictions : If discrepancies arise (e.g., unexpected splitting in NMR), perform 2D-COSY or HSQC experiments to clarify spin-spin coupling or employ X-ray crystallography for absolute configuration determination .

Basic: What are the critical steps in synthesizing this compound, and how can common side reactions be minimized?

Answer:

  • Synthesis Protocol :
    • Intermediate Preparation : Synthesize the pyrrolidin-3-ylmethyl-thiophene intermediate via nucleophilic substitution (e.g., alkylation of thiophen-3-ylmethanol with a pyrrolidine derivative).
    • Piperidine Coupling : Use carbodiimide-based coupling (e.g., EDC/HOBt) to attach the acetyl-piperidine-4-carboxamide moiety.
    • Purification : Employ prep-LCMS or silica gel chromatography to isolate the final product (≥95% purity) .
  • Side Reactions : Minimize racemization during coupling by using low temperatures and chiral auxiliaries. Monitor for thiophene ring sulfonation under acidic conditions .

Advanced: How can computational methods predict the compound’s target binding modes, and what experimental validations are essential?

Answer:

  • Computational Workflow :
    • Perform molecular docking (e.g., AutoDock Vina) against hypothesized targets (e.g., enzymes with piperidine-binding pockets).
    • Use MD simulations to assess binding stability (e.g., RMSD < 2 Å over 100 ns).
  • Validation :
    • Compare predicted binding affinities with experimental IC50_{50} values from enzymatic assays.
    • Conduct mutagenesis studies on key residues (e.g., catalytic lysine or aspartate) to confirm docking predictions .

Advanced: How should researchers address discrepancies in biological activity data across different assays (e.g., cell-based vs. enzymatic)?

Answer:

  • Troubleshooting Steps :
    • Assay Conditions : Verify buffer pH, ionic strength, and co-factor concentrations (e.g., Mg2+^{2+} for kinases).
    • Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to assess cellular uptake limitations.
    • Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for direct binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic profiling .

Advanced: What structural modifications could improve metabolic stability without compromising target affinity?

Answer:

  • Strategies :
    • Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the piperidine ring to reduce CYP450-mediated oxidation (see for analogs with enhanced stability).
    • Replace the acetyl group with a bulkier substituent (e.g., tert-butyl carbamate) to sterically hinder enzymatic cleavage .
  • Validation : Perform microsomal stability assays (human/rat liver microsomes) and monitor metabolite formation via LCMS/MS .

Basic: What in vitro assays are suitable for initial evaluation of biological activity?

Answer:

  • Primary Assays :
    • Enzyme Inhibition : Use fluorogenic substrates (e.g., for proteases or kinases) to measure IC50_{50}.
    • Cell Viability : Screen against cancer cell lines (e.g., MTT assay) or primary cells to assess cytotoxicity.
  • Secondary Assays :
    • Target Engagement : Employ CETSA (cellular thermal shift assay) to confirm target binding in live cells .

Advanced: How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?

Answer:

  • SAR Design :
    • Lipophilicity : Modify the thiophene or piperidine substituents to adjust logP (e.g., add polar groups like hydroxyl or amine).
    • Solubility : Use co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride) for in vivo studies.
  • Case Study : Fluorine substitution on the phenyl ring in analogs ( ) improved oral bioavailability by reducing first-pass metabolism .

Basic: What purification techniques are optimal for isolating intermediates with high enantiomeric purity?

Answer:

  • Chiral Resolution :
    • Use chiral HPLC with columns like Chiralpak IA/IB and mobile phases containing hexane/isopropanol.
    • For Boc-protected intermediates (e.g., ), crystallization with diastereomeric salts (e.g., tartaric acid) enhances purity .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Multi-Omics Approaches :
    • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
    • Proteomics : SILAC (stable isotope labeling by amino acids) to quantify target protein expression changes.
  • In Vivo Models : Use transgenic mice or zebrafish to assess efficacy and toxicity in a whole-organism context .

Advanced: What analytical methods quantify trace impurities in bulk synthesis batches?

Answer:

  • HPLC-MS : Use a C18 column with gradient elution (e.g., 5–95% acetonitrile in 20 min) to separate impurities.
  • Limits of Detection : Achieve ≤0.1% impurity levels via charged aerosol detection (CAD) or evaporative light scattering (ELS) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.